molecular formula C24H21F3N4O4 B14999424 4-Tert-butyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzamide

4-Tert-butyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzamide

Cat. No.: B14999424
M. Wt: 486.4 g/mol
InChI Key: ZMQZJVKRBAFMFU-UHFFFAOYSA-N
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Description

Firefly luciferase-IN-3 is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and applications This compound is a potent inhibitor of firefly luciferase, an enzyme responsible for the bioluminescence observed in fireflies Firefly luciferase catalyzes the oxidation of luciferin, resulting in the emission of light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Firefly luciferase-IN-3 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of Firefly luciferase-IN-3 is synthesized through a series of condensation and cyclization reactions. These reactions often require the use of strong acids or bases as catalysts and are carried out under controlled temperature and pressure conditions.

    Functional Group Modifications: After forming the core structure, various functional groups are introduced to enhance the compound’s inhibitory activity. This step may involve reactions such as alkylation, acylation, and halogenation, using reagents like alkyl halides, acyl chlorides, and halogens.

    Purification: The final product is purified using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of Firefly luciferase-IN-3 is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as preparative HPLC and crystallization, are employed to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

Firefly luciferase-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Firefly luciferase-IN-3 can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, amines, and alcohols.

Common Reagents and Conditions

The reactions involving Firefly luciferase-IN-3 typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, amines; solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Firefly luciferase-IN-3. These derivatives are often studied for their enhanced or altered inhibitory activity against firefly luciferase.

Scientific Research Applications

Firefly luciferase-IN-3 has a wide range of scientific research applications:

    Biotechnology: The compound is used in high-throughput screening assays to identify potential inhibitors of firefly luciferase. It serves as a tool for studying enzyme kinetics and mechanisms.

    Medicine: Firefly luciferase-IN-3 is explored for its potential therapeutic applications, particularly in cancer research. It is used to develop bioluminescent imaging techniques for monitoring tumor growth and metastasis.

    Environmental Science: The compound is employed in environmental monitoring to detect and quantify pollutants. Its bioluminescent properties make it a valuable tool for assessing the health of ecosystems.

    Chemistry: Firefly luciferase-IN-3 is used as a model compound to study various chemical reactions and mechanisms. It helps in understanding the reactivity and stability of similar compounds.

Mechanism of Action

Firefly luciferase-IN-3 exerts its effects by inhibiting the activity of firefly luciferase. The compound binds to the active site of the enzyme, preventing the oxidation of luciferin and subsequent light emission. The inhibition mechanism involves the formation of a stable complex between Firefly luciferase-IN-3 and the enzyme, blocking the access of luciferin to the active site. This interaction disrupts the enzyme’s catalytic cycle, leading to a decrease in bioluminescence.

Comparison with Similar Compounds

Firefly luciferase-IN-3 is compared with other similar compounds to highlight its uniqueness:

    Firefly luciferase-IN-1: Another potent inhibitor of firefly luciferase, but with a different core structure and functional groups. Firefly luciferase-IN-3 exhibits higher inhibitory activity and better stability.

    Firefly luciferase-IN-2: Similar in structure to Firefly luciferase-IN-3, but with different substituents. Firefly luciferase-IN-3 has a broader range of applications and higher selectivity for firefly luciferase.

    Luciferin analogs: Compounds that mimic the structure of luciferin but act as inhibitors. Firefly luciferase-IN-3 is more effective in inhibiting the enzyme and has a longer half-life.

Properties

Molecular Formula

C24H21F3N4O4

Molecular Weight

486.4 g/mol

IUPAC Name

4-tert-butyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C24H21F3N4O4/c1-22(2,3)14-11-9-13(10-12-14)18(32)30-23(24(25,26)27)16-17(28-20(23)34)31(21(35)29-19(16)33)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,28,34)(H,30,32)(H,29,33,35)

InChI Key

ZMQZJVKRBAFMFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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